molecular formula C26H40N2O18 B162712 EGTA acetoxymethyl ester CAS No. 99590-86-0

EGTA acetoxymethyl ester

Cat. No.: B162712
CAS No.: 99590-86-0
M. Wt: 668.6 g/mol
InChI Key: GNJXVFXIDHCCKR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of EGTA-AM is intracellular calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release .

Mode of Action

EGTA-AM is a membrane-permeable form of EGTA . It can be passively loaded into cells, where it is hydrolyzed by intracellular esterases to generate intracellular EGTA . As a chelator, EGTA-AM binds to Ca2+ ions, effectively reducing their concentration within the cell . This action alters the dynamics of calcium signaling within the cell .

Biochemical Pathways

By chelating intracellular Ca2+, EGTA-AM impacts various biochemical pathways that rely on calcium signaling . For instance, it can reduce the asynchronous excitatory postsynaptic currents (aEPSC) to 58.9 ± 8.1% of the control level .

Pharmacokinetics

EGTA-AM is a liquid or an oil at room temperature, which aids in its membrane permeability . Once inside the cell, it is hydrolyzed to produce intracellular EGTA

Result of Action

The chelation of Ca2+ by EGTA-AM leads to a decrease in intracellular calcium concentration . This can have various effects on the cell, depending on the specific roles of Ca2+ in that cell type. For example, in neurons, EGTA-AM has been shown to reduce the asynchronous excitatory postsynaptic currents .

Action Environment

The action of EGTA-AM can be influenced by various environmental factors. For instance, the efficiency of passive loading into cells may be affected by the temperature, as EGTA-AM is a liquid or an oil at room temperature . Additionally, the presence of esterases is required for the hydrolysis of EGTA-AM to EGTA within the cell .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

EGTA AM is synthesized by esterifying EGTA with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .

Industrial Production Methods

Industrial production of EGTA AM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

EGTA AM primarily undergoes hydrolysis to release EGTA and acetoxymethyl groups. This hydrolysis can occur under physiological conditions, making EGTA AM useful for intracellular applications .

Common Reagents and Conditions

The hydrolysis of EGTA AM is typically carried out in aqueous solutions at physiological pH. The presence of esterases in cells can also facilitate this reaction .

Major Products Formed

The major products formed from the hydrolysis of EGTA AM are EGTA and acetoxymethyl alcohol .

Scientific Research Applications

Calcium Signaling Studies

EGTA-AM is extensively used in studies focusing on calcium signaling pathways. For example, it has been employed to investigate the effects of intracellular calcium on cellular processes such as apoptosis and muscle contraction. A study demonstrated that loading cells with 10 μM EGTA-AM significantly reduced intracellular Ca2+Ca^{2+} levels, thereby elucidating the role of calcium in cellular responses to various stimuli .

Neurobiology

In neurobiology, EGTA-AM has been used to explore synaptic plasticity and neuronal excitability. Research has shown that depolarization in the absence of Ca2+Ca^{2+} (using solutions containing EGTA) can induce long-term potentiation (LTP) in sensory neurons, suggesting that other signaling pathways may also contribute to synaptic changes independent of calcium influx .

Cell Viability and Toxicity Studies

EGTA-AM has been applied in studies assessing cell viability under conditions of oxidative stress or hypoxia. For instance, it was found that the use of EGTA-AM reduced sodium overload and hepatocyte death induced by hypoxia or treatment with toxic agents like menadione . This highlights its potential as a protective agent in cellular stress responses.

Comparative Data on Applications

Application AreaEffect ObservedReference
Calcium SignalingReduced intracellular Ca2+Ca^{2+} levels
NeurobiologyInduced long-term potentiation (LTP)
Cell ViabilityDecreased hepatocyte death under stress

Study on Calcium Homeostasis

In a study examining the role of calcium homeostasis in hepatocytes, researchers utilized EGTA-AM to demonstrate that intracellular chelation of Ca2+Ca^{2+} can mitigate sodium overload during ATP depletion. This study provided insights into the interplay between sodium and calcium ions in cell survival mechanisms .

Investigation of Alzheimer's Disease Mechanisms

Another significant application involved using EGTA-AM to explore the effects of presenilin 2 mutations linked to familial Alzheimer's disease on autophagy processes. The study revealed that mutated presenilins could alter intracellular Ca2+Ca^{2+} dynamics, impacting autophagic flux and contributing to neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EGTA AM

EGTA AM is unique due to its membrane-permeable properties, allowing it to be used for intracellular applications. This makes it particularly useful for studies involving intracellular calcium dynamics .

Biological Activity

EGTA acetoxymethyl ester (EGTA-AM) is a cell-permeable derivative of the calcium chelator EGTA (ethylene glycol tetraacetic acid). Its ability to penetrate cell membranes and subsequently release EGTA intracellularly makes it a valuable tool in various biological research applications, particularly in studies involving calcium signaling.

  • Molecular Formula : C26H40N2O18
  • Molecular Weight : 668.6 g/mol
  • CAS Number : 99590-86-0
  • Solubility : Soluble in DMSO
  • Purity : >90%

EGTA-AM functions by entering cells and being hydrolyzed by intracellular esterases to release EGTA. This process effectively reduces intracellular calcium levels, allowing researchers to study the effects of calcium depletion on various cellular processes. The slow chelating dynamics of EGTA-AM enable sustained calcium chelation, which is crucial for long-term experiments.

Calcium Chelation

EGTA-AM is primarily utilized for its ability to chelate calcium ions. Studies have shown that at a concentration of 50 μM, EGTA-AM significantly reduces asynchronous excitatory postsynaptic currents (aEPSC) to approximately 58.9% of control levels, demonstrating its effectiveness in modulating synaptic transmission through calcium chelation .

Cell Signaling Studies

  • Neuronal Signaling : Research indicates that EGTA-AM can be used to dissect the roles of calcium in neurotransmitter release and synaptic plasticity. For instance, it has been employed to study cholinergic and glutamatergic transmission at synapses in the rat brain .
  • Apoptosis and Cell Cycle Regulation : EGTA-AM has been implicated in studies related to apoptosis and cell cycle regulation by affecting calcium-dependent signaling pathways . The modulation of intracellular calcium levels can influence various cellular responses, including cell survival and proliferation.
  • Inflammation and Immune Response : The compound has also been explored for its role in inflammation and immune responses, where calcium signaling plays a critical part in the activation of immune cells .

Study on Neuronal Transmission

In a study by Li et al., the effects of EGTA-AM on cholinergic transmission were evaluated. The results indicated that application of EGTA-AM led to a marked reduction in excitatory postsynaptic currents, suggesting that intracellular calcium levels are crucial for neurotransmitter release at these synapses .

Apoptotic Pathways

Another investigation focused on the role of calcium in apoptosis, where EGTA-AM was used to demonstrate that lowering intracellular calcium could inhibit apoptotic signaling pathways. This highlights the potential therapeutic applications of EGTA-AM in conditions where apoptosis is dysregulated, such as cancer .

Summary Table of Biological Activities

Activity Effect/Outcome References
Calcium ChelationReduces aEPSC by 58.9% at 50 μM
Neuronal SignalingModulates neurotransmitter release
ApoptosisInhibits apoptotic pathways via calcium modulation
Immune ResponseAffects activation of immune cells

Properties

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXVFXIDHCCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00244144
Record name Egta acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99590-86-0
Record name Egta acetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Egta acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

EGTA acetoxymethyl ester
EGTA acetoxymethyl ester
EGTA acetoxymethyl ester
EGTA acetoxymethyl ester
EGTA acetoxymethyl ester
EGTA acetoxymethyl ester
Customer
Q & A

Q1: How does EGTA-AM enter cells and exert its calcium chelating effect?

A1: EGTA-AM is a membrane-permeant derivative of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). The acetoxymethyl ester groups allow it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active EGTA molecule within the cytoplasm. EGTA, with its high affinity for Ca2+, effectively binds free intracellular Ca2+, thus buffering its concentration [, , , ].

Q2: What is the difference in the effects of EGTA-AM compared to extracellular calcium chelators like EGTA?

A2: While extracellular EGTA chelates Ca2+ in the extracellular space, EGTA-AM specifically buffers intracellular Ca2+. This distinction allows researchers to dissect the roles of intra- and extracellular Ca2+ signaling in various cellular processes [, ].

Q3: How does EGTA-AM impact synaptic transmission?

A3: EGTA-AM, by buffering presynaptic Ca2+ transients, significantly affects synaptic transmission. It can reduce the amplitude and prolong the decay of Ca2+ transients, leading to changes in both synchronous and asynchronous neurotransmitter release [, , , ].

Q4: Can EGTA-AM affect spontaneous activity in neurons?

A4: Yes, studies show EGTA-AM can inhibit spontaneous miniature outward currents (SMOCs) in neurons, indicating a role of intracellular Ca2+ release in their generation []. Additionally, EGTA-AM can block asynchronous GABA release induced by tetanic stimulation in cultured hippocampal neurons [].

Q5: How does EGTA-AM impact long-term potentiation (LTP)?

A5: Research suggests that postinduction application of EGTA-AM can impair the establishment of late-phase LTP (L-LTP) in the developing visual system of Xenopus laevis tadpoles. This highlights the importance of postinduction NMDAR/Ca2+ signaling for L-LTP [].

Q6: What is the role of EGTA-AM in studying calcium-dependent cellular processes?

A6: By chelating intracellular Ca2+, EGTA-AM serves as a valuable tool for investigating the role of Ca2+ in various cellular processes, including:

  • Muscle contraction and relaxation: []
  • Cell death pathways: []
  • Gap junctional intercellular communication: []
  • Hormone and neurotransmitter release: [, ]
  • Regulation of synaptic plasticity: [, , ]

Q7: Does EGTA-AM have differential effects in young and aged neurons?

A7: Interestingly, EGTA-AM exhibits differential effects on synaptic transmission in young and aged hippocampal neurons. While it has minimal effects in young slices, it enhances field EPSPs in aged slices, suggesting age-related alterations in intracellular Ca2+ regulation [].

Q8: Can EGTA-AM be used to study the role of calcium in cell death?

A8: Yes, studies have shown that chelating intracellular Ca2+ with EGTA-AM can protect cells from oxidant-induced death []. This protection might be linked to Bcl-2's ability to modulate intracellular Ca2+ homeostasis and increase mitochondrial Ca2+ storage capacity [].

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